ビスインドリルマレイミドX塩酸塩

概要

説明

Synthesis Analysis

The synthesis of Bisindolylmaleimide X hydrochloride involves multiple steps, including the formation of bisindolylmaleimide derivatives through various chemical reactions. One approach detailed the efficient intramolecular cyclization reaction as a key step in creating a novel class of N-N′-macrocyclic bisindolylmaleimides, showcasing the compound's complex synthetic pathway (Faul et al., 1998).

Molecular Structure Analysis

Investigations into the molecular structure of Bisindolylmaleimide X hydrochloride reveal its intricate architecture. Studies have shown that the UV spectra and absorption properties depend significantly on the maleimide-indole torsion angles, highlighting the impact of molecular structure on its chemical behavior (Mandl et al., 2003).

Chemical Reactions and Properties

Bisindolylmaleimide derivatives exhibit toggle-switchable fluorescence controlled by reversible esterification/hydrolysis reactions. This characteristic allows for the dynamic modulation of fluorescence, illustrating the compound's reactive versatility (Li et al., 2012).

Physical Properties Analysis

The physical properties of Bisindolylmaleimide X hydrochloride, including its solubility, melting point, and thermal stability, are influenced by its molecular structure. Research into bisindolylmaleimides has highlighted their ability to form amorphous solid films that exhibit unique luminescence, pointing to the significance of physical properties in determining its application potential (Chiu et al., 2003).

Chemical Properties Analysis

The chemical properties of Bisindolylmaleimide X hydrochloride, such as its reactivity with other compounds and its fluorescence and chemiluminescence characteristics, have been extensively studied. Notably, bisindolylmaleimides with expanded pi-conjugation and specific modifications at the maleimide moiety exhibit large Stokes shifts and long-lasting chemiluminescence, underscoring their chemical versatility (Nakazono et al., 2007).

科学的研究の応用

プロテインキナーゼC(PKC)阻害剤

ビスインドリルマレイミドX塩酸塩は、強力で選択的なプロテインキナーゼC(PKC)阻害剤として広く認識されています . この化合物は、走化性アッセイでプロテインキナーゼCを阻害し、EGR1、NAB2、ZEBRA、Rtaの発現に対するその効果を研究するために使用されてきました .

スーパーオキシドバーストの減少

この化合物は、好中球におけるさまざまなアゴニストによって誘発されるスーパーオキシドバーストを軽減できます . これは、免疫応答と炎症の研究における潜在的な用途を示唆しています。

キナーゼインサートドメイン含有受容体(KDR)の発現

ビスインドリルマレイミドX塩酸塩は、培養でキナーゼインサートドメイン含有受容体(KDR)-B1の発現に対するその効果を研究するために使用されてきました . これは、血管新生と血管生物学の分野で重要となる可能性があります。

プロテインキナーゼCθ(PKCθ)-M1aの発現

この化合物は、プロテインキナーゼCθ(PKCθ)-M1aの発現に対するその効果を研究するためにも使用されてきました . これは、T細胞の活性化と免疫応答の研究に影響を与える可能性があります。

バキュロウイルス(BV)感染昆虫細胞の細胞収量に対する影響

バキュロウイルス(BV)感染昆虫細胞における細胞収量に対するビスインドリルマレイミドX塩酸塩の影響を研究するために研究が行われました . これは、ウイルス学と細胞生物学の分野で関連する可能性があります。

インドロカルバゾールの前駆体

ビスインドリルマレイミド(BIM)型化合物(ビスインドリルマレイミドXを含む)は、一般的にインドロカルバゾールの直近の合成前駆体です . これは、それらをより柔軟で薬物様にし、インドロカルバゾール化合物クラスの合成において重要です .

カルシウムシグナル伝達の阻害

BIMはプロテインキナーゼ阻害剤として広く認識されていますが、カルシウムシグナル伝達の阻害など、他の活性モードが報告されています . これは、細胞シグナル伝達経路の研究における潜在的な用途を示唆しています。

抗菌活性

作用機序

Target of Action

Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Bisindolylmaleimide X hydrochloride inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Biochemical Pathways

Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, Bisindolylmaleimide X hydrochloride can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .

Pharmacokinetics

It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.

Result of Action

Bisindolylmaleimide X hydrochloride inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.

Action Environment

The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of Bisindolylmaleimide X hydrochloride can be influenced by environmental conditions such as light exposure and temperature.

将来の方向性

Bisindolylmaleimide-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They are widely recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Therefore, it is imperative to discover new chemical entities to address new targets .

生化学分析

Biochemical Properties

Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .

Cellular Effects

Bisindolylmaleimide X Hydrochloride influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bisindolylmaleimide X Hydrochloride exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .

特性

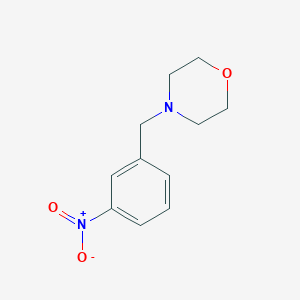

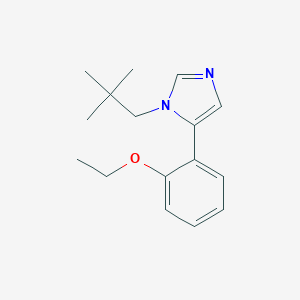

IUPAC Name |

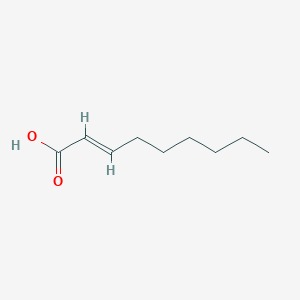

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)